molecular formula C10H10N2O4 B1600924 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 85160-84-5

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B1600924
CAS No.: 85160-84-5
M. Wt: 222.2 g/mol
InChI Key: YKXZRZGZJZYBBH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is a specialized organic compound characterized by its distinct chemical structure which includes a nitro group, a benzene ring fused with an oxazine ring, and two methyl groups. This compound exhibits unique properties that make it an area of interest in various scientific fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one can be synthesized through a multi-step process involving:

  • Formation of the Benzoxazine Ring: Starting with ortho-nitroaniline, the compound undergoes condensation with formaldehyde and an appropriate alcohol under acidic conditions to form the benzoxazine ring.

  • Methylation: The resulting product from the initial step is then subjected to methylation using methyl iodide in the presence of a strong base like potassium carbonate to introduce the two methyl groups at the 2-position.

Industrial Production Methods: In an industrial context, the production of this compound is typically performed in large reactors where the steps above are scaled up. Continuous flow methods and advanced catalytic systems are often employed to increase yield and efficiency while ensuring product purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one participates in several types of chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.

  • Oxidation: Oxidative processes can modify the oxazine ring, although these reactions are typically less common due to the stability of the ring system.

  • Substitution: Electrophilic substitution can occur on the benzene ring, particularly facilitated by the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Hydrogen gas with palladium catalyst: for reduction.

  • Chlorinating agents: for halogenation reactions.

  • Strong acids: such as sulfuric acid for nitration and other electrophilic aromatic substitution reactions.

Major Products: The major products of these reactions include derivatives with modified functional groups, such as 2,2-Dimethyl-6-amino-2H-benzo[B][1,4]oxazin-3(4H)-one from the reduction of the nitro group.

Scientific Research Applications

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one finds applications in various scientific research fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Its derivatives can be utilized in the development of bioactive molecules and probes.

  • Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.

  • Industry: Applied in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

Mechanism and Pathways: The biological activity of 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, where applicable, is often mediated by its interaction with specific molecular targets. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can bind to cellular targets. The precise mechanism of action depends on the specific application and the molecular context in which it is used.

Molecular Targets: Common molecular targets include enzymes and receptors where the compound or its derivatives can act as inhibitors or modulators, affecting biochemical pathways and physiological processes.

Comparison with Similar Compounds

Comparison and Uniqueness: When comparing 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one to similar compounds, its unique combination of a nitro group and the oxazine ring system stands out. This confers distinct reactivity patterns and potential biological activities not typically seen in related structures.

Similar Compounds: Similar compounds include:

  • 2-Nitrobenzoxazines: Structurally similar but without the additional methyl groups.

  • Nitroaniline derivatives: Share the nitro functionality but differ in ring structure.

  • Oxazine derivatives: Various oxazine compounds that differ by the substituents on the ring or additional functional groups.

Each of these compounds exhibits different chemical and biological properties, offering a range of uses across scientific disciplines.

Properties

IUPAC Name

2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXZRZGZJZYBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443099
Record name 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85160-84-5
Record name 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85160-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Synthesis routes and methods I

Procedure details

2-Bromo-N-(2-hydroxy-5-nitro-phenyl)-2-methyl-propionamide was mixed with K2CO3 in 20 mL of DMF and stirred overnight at 50° C. The reaction mixture was poured into ice water. The precipitate was collected by filtration and washed with H2O. The crude compound was recrystallized from EtOH.
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20 mL
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ice water
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Synthesis routes and methods II

Procedure details

2-Amino-4-nitrophenol (5 g), ethyl 2-bromo-2-methylpropanoate (5.77 mL, 1.2 eq.), and K2CO3 (6.7 g, 1.5 eq.) were suspended in DMF (50 ml). The reaction mixture was heated at 70° C. overnight. The mixture was then diluted with water (200 mL) and EtOAc (150 mL). The EtOAc layer was washed with water (2×150 mL) and evaporated. The residue was purified by Combiflash chromatography (EtOAc in hexanes=10-100%) to give 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (3.45 g).
Quantity
5 g
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5.77 mL
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6.7 g
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50 mL
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200 mL
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150 mL
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Synthesis routes and methods III

Procedure details

At room temperature, a solution of 2-amino-4-nitro-phenol (82.5 g, 0.54 mol) in DMF (660 ml) is treated with ethyl 2-bromoisobutyrate (160 ml, 1.07 mol) and KF (124.7 g, 2.15 mol), stirred at the same temperature for 1 h, warmed to 60° C., and stirred for 48 h. After pouring the mixture into H2O (3500 ml), the resulting precipitate is collected by filtration, and washed with H2O and Et2O for several times respectively to give 2,2-dimethyl-6-nitro-4H-benzo[1,4]oxazin-3-one (84.8 g, 71%) as yellow solid. Rf (hexane/EtOAc 2:1) 0.42. 1H-NMR (400 MHz, DMSO-d6) 1.48 (s), 7.16 (d, J=9.0), 6.42 (d, J=0.4), 8.00 (dd, J=9.0, 0.4). 13C-NMR (100 MHz, DMSO-d6) 167.7 (s), 147.5 (s), 142.0 (s), 128.0 (s), 119.2 (d), 117.3 (d), 110.3 (d), 78.9 (s), 23.7 (2q).
Quantity
82.5 g
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reactant
Reaction Step One
Quantity
160 mL
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reactant
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124.7 g
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660 mL
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3500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
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2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
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2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 5
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 6
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

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